Aplindore fumarate
CAS No.: 189681-71-8
Cat. No.: VC0519135
Molecular Formula: C22H22N2O7
Molecular Weight: 426.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189681-71-8 |
|---|---|
| Molecular Formula | C22H22N2O7 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | (2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
| Standard InChI Key | GELJVTSEGKGLDF-QDSMGTAFSA-N |
| Isomeric SMILES | C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
| SMILES | C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
Aplindore fumarate is the fumarate salt of aplindore, a benzylamino-methyl-substituted tetrahydrodioxinoindolone derivative. The parent compound, aplindore (C₁₈H₁₈N₂O₃), has a molecular weight of 310.35 g/mol, while the fumarate salt form increases the molecular weight to 426.4 g/mol . The fumarate component (C₄H₄O₄) enhances solubility and stability, critical for pharmaceutical formulation.
The stereochemistry of aplindore is defined by its (2S)-configuration, which influences its binding affinity to dopamine receptors . The compound’s structure includes a dioxinoindolone core linked to a benzylamine group, contributing to its partial agonist activity at D2 receptors .
Table 1: Key Chemical Properties of Aplindore Fumarate
Physicochemical Characteristics
Aplindore fumarate complies with Lipinski’s Rule of Five (#Ro5 violations: 0), indicating favorable oral bioavailability . Its calculated ALogP (2.11) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (59.59 Ų) further supports its potential to cross the blood-brain barrier, a requisite for central nervous system (CNS) targets .
Pharmacological Mechanism
Dopamine D2 Receptor Partial Agonism
Aplindore fumarate exerts its primary therapeutic effects through partial agonism at dopamine D2 receptors . Unlike full agonists, partial agonists stabilize receptor activity at submaximal levels, offering a theoretical advantage in maintaining dopaminergic tone without overstimulation. This mechanism is particularly relevant in Parkinson’s disease, where fluctuating dopamine levels contribute to motor complications .
Selectivity and Off-Target Effects
While selective for D2 receptors over D1, D3, and D4 subtypes, aplindore’s binding profile shows minor affinity for serotonin and adrenergic receptors . This selectivity reduces the risk of side effects associated with broader receptor activation, such as orthostatic hypotension or sedation. Preclinical studies suggest its partial agonism may also mitigate dopamine supersensitivity, a concern with long-term levodopa use .
Clinical Development and Trials
Phase II Trial in Parkinson’s Disease
The APLIED trial (NCT identifier unavailable) evaluated aplindore MR (modified-release) in early-stage Parkinson’s disease patients. This randomized, double-blind, placebo-controlled study tested doses of 1, 3, and 6 mg twice daily .
Table 2: APLIED Trial Overview
| Parameter | Detail | Source |
|---|---|---|
| Phase | II | |
| Design | Randomized, Double-Blind, Placebo-Controlled | |
| Doses | 1 mg, 3 mg, 6 mg BID | |
| Primary Endpoint | Change in UPDRS-III (Motor Score) | |
| Status | Discontinued (August 2009) |
The trial was discontinued due to undisclosed efficacy or safety concerns, though no severe adverse events were publicly reported . Discontinuation coincided with Neurogen’s acquisition by Ligand Pharmaceuticals in December 2009, suggesting strategic portfolio prioritization .
Exploration in Restless Legs Syndrome
Current Status and Developmental Challenges
Corporate Strategy and Partnerships
Following Neurogen’s acquisition, Ligand Pharmaceuticals retained aplindore’s rights but excluded it from public portfolio listings . This omission may reflect partnerships with GlaxoSmithKline (GSK), which markets competing D2/D3 agonists (e.g., ropinirole) . Avoiding internal competition with GSK’s blockbusters likely influenced aplindore’s deprioritization.
Intellectual Property and Patent Landscape
Aplindore’s patent expiry (estimated 2020–2025) and lack of recent filings suggest diminished commercial interest . No generic formulations have emerged, possibly due to limited market incentives for a discontinued candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume